molecular formula C7H13ClN2 B1377926 2-Amino-2-cyclopentylacetonitrile hydrochloride CAS No. 1384429-97-3

2-Amino-2-cyclopentylacetonitrile hydrochloride

Cat. No. B1377926
M. Wt: 160.64 g/mol
InChI Key: LCKAQWQCIZTPDC-UHFFFAOYSA-N
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Description

2-Amino-2-cyclopentylacetonitrile hydrochloride is a chemical compound with the CAS Number: 1384429-97-3 . It has a molecular weight of 160.65 and its molecular formula is C7H13ClN2 . It is a solid substance and is stored at a temperature of 4°C .


Molecular Structure Analysis

The InChI code for 2-Amino-2-cyclopentylacetonitrile hydrochloride is 1S/C7H12N2.ClH/c8-5-7(9)6-3-1-2-4-6;/h6-7H,1-4,9H2;1H . The InChI key is LCKAQWQCIZTPDC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-2-cyclopentylacetonitrile hydrochloride include a molecular weight of 160.64 , and a molecular formula of C7H13ClN2 . Unfortunately, the boiling point and melting point data are not available .

Scientific Research Applications

Eco-Compatible Synthesis Methods

The compound has been involved in the eco-friendly synthesis of various organic molecules. An example includes a multicomponent strategy for synthesizing 2-amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles in an aqueous micellar medium, promoted by thiamine-hydrochloride. This method showcases an efficient synthesis route via Knoevenagel condensation followed by Michael addition, demonstrating the compound's utility in green chemistry applications (Fatma et al., 2014).

Anticonvulsant Activity Study

Another important application is in the field of medicinal chemistry, where derivatives based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, synthesized from the hydrolysis of related nitriles, were studied for their anticonvulsant activities. This indicates the compound's potential as a precursor in the development of new therapeutic agents (Arustamyan et al., 2019).

Asymmetric Synthesis

The compound plays a crucial role in asymmetric synthesis, as demonstrated in the development of an asymmetric synthesis route for (S)-(+)-clopidogrel hydrogen sulfate. Here, it serves as a chiral auxiliary, highlighting its importance in the preparation of enantiomerically pure pharmaceuticals (Sashikanth et al., 2013).

Synthesis of N-Tosyl Aziridines

The compound is involved in the synthesis of optically active N-tosyl aziridines from 2-amino alcohols. This showcases its utility in generating compounds with potential applications in organic synthesis and drug development (Bieber & Araújo, 2002).

Novel Tetrazole Derivatives

It has been used in the synthesis of 2-(tetrazolylacetyl)cyclohexane-1,3-diones, demonstrating its versatility in organic synthesis and potential applications in developing new materials or biologically active compounds (Khlebnicova et al., 2021).

properties

IUPAC Name

2-amino-2-cyclopentylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c8-5-7(9)6-3-1-2-4-6;/h6-7H,1-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKAQWQCIZTPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-cyclopentylacetonitrile hydrochloride

CAS RN

1384429-97-3
Record name 2-amino-2-cyclopentylacetonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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